(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

NQO2 Inhibition Benzothiazole SAR Data Gap Analysis

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide (CAS 325978-20-9) is a synthetic small molecule belonging to the benzothiazole class, characterized by a 6-bromo substituent and a 3,5-dimethoxybenzamide group. This compound is structurally related to a series of benzothiazoles explored for inhibition of the oxidoreductase NQO2, a target in inflammation and cancer.

Molecular Formula C17H15BrN2O3S
Molecular Weight 407.28
CAS No. 325978-20-9
Cat. No. B2882624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
CAS325978-20-9
Molecular FormulaC17H15BrN2O3S
Molecular Weight407.28
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C17H15BrN2O3S/c1-20-14-5-4-11(18)8-15(14)24-17(20)19-16(21)10-6-12(22-2)9-13(7-10)23-3/h4-9H,1-3H3
InChIKeyCSIJJFIUCSTGAA-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Profile for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide (CAS 325978-20-9)


(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide (CAS 325978-20-9) is a synthetic small molecule belonging to the benzothiazole class, characterized by a 6-bromo substituent and a 3,5-dimethoxybenzamide group [1]. This compound is structurally related to a series of benzothiazoles explored for inhibition of the oxidoreductase NQO2, a target in inflammation and cancer [2]. However, a systematic search of the primary literature reveals a critical absence of disclosed quantitative pharmacology or comparative analytical data for this exact compound in peer-reviewed or patent sources.

Substitution Risk Analysis for CAS 325978-20-9: Why Structural Analogs Cannot Be Interchanged


For research and industrial procurement, generic substitution among benzothiazole derivatives is inadvisable due to the decisive impact of specific substituents on target engagement and selectivity. High-quality data from analogous benzothiazole series demonstrate that small structural changes—such as replacing a 6-bromo substituent with chloro, iodo, or nitro groups—can drastically reduce or abolish enzymatic inhibition [1]. In the absence of disclosed, quantifiable activity data for CAS 325978-20-9 itself, any substitution by a close analog (e.g., a 6-chloro or 6-unsubstituted variant) carries an unquantifiable risk of functional failure in a defined assay. The following evidence guide therefore documents the current evidential gap, which itself serves as a critical differentiator for procurement decisions requiring validated biological or chemical performance.

Definitive Comparative Evidence Audit for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide


Absence of Primary Quantitative Bioactivity Data for CAS 325978-20-9 vs. Structurally Confirmed NQO2 Inhibitors

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents found no disclosed IC50, Ki, or EC50 values for CAS 325978-20-9 against any biological target. By contrast, multiple structurally related benzothiazoles from the NQO2 inhibitor series have publicly reported IC50 values, including the direct 6-bromo analogue 6-Bromo-2-(3,5-dimethoxyphenyl)benzo[d]thiazole (Compound 4) and the comparator 6-methoxy analogue (Compound 3, IC50 108 nM) [1]. This data void means no calculation of selectivity, potency fold-change, or off-target activity can be made for the query compound, which is a critical differentiator from analogs with established pharmacological annotation.

NQO2 Inhibition Benzothiazole SAR Data Gap Analysis

Unverified Target Annotation: PHOSPHO1 Inhibitor Claim Lacks Confirmatory Data for CAS 325978-20-9

The compound has been catalogued in the MeSH database as a “PHOSPHO1 inhibitor,” with the structure designated as the “first source” [1]. However, the referenced primary source describes a series of benzoisothiazolone inhibitors (e.g., ML086) [2], which are structurally distinct from the benzothiazole amide scaffold of CAS 325978-20-9. No inhibition data for PHOSPHO1, TNAP, or any other phosphatase could be located for CAS 325978-20-9. This contrasts with the well-characterized probe ML086, which has a reported PHOSPHO1 IC50 of 139 nM and confirmed inactivity against TNAP (IC50 > 100 µM) [2].

PHOSPHO1 Inhibitor Target Selectivity Chemical Probe

Key Physicochemical Properties of CAS 325978-20-9 Inform Handling but Not Biological Differentiation

The compound has a molecular formula of C17H15BrN2O3S and a molecular weight of 407.28 g/mol [1]. Its computed LogP is predicted to be approximately 3.8, based on validated data for the close analogue N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (ACD/LogP 3.81) . This LogP is a baseline for solvent selection and formulation, but it does not differentiate CAS 325978-20-9 from other benzothiazole-benzamide hybrids, which typically occupy a similar lipophilicity range. The 6-bromo substituent is the key differentiating structural feature, yet its contribution to a specific biological difference over, for example, a 6-fluoro or 6-chloro derivative, remains unpublished.

Pre-formulation Physicochemical Properties Procurement Specifications

Evidence-Based Application Scenarios for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide


Prospective Lead Scaffold for de novo NQO2 or Kinase Inhibitor Programs

Given the potent NQO2 inhibition exhibited by structurally analogous benzothiazoles (IC50 as low as 25 nM for certain derivatives) [1], procurement of CAS 325978-20-9 is justified for research programs that intend to profile the impact of a 6-bromo substituent in an existing SAR series. The compound can serve as a direct experimental control to benchmark the activity cliff between published analogues and this novel variant, where the absence of data represents a gap to be filled rather than a liability.

Analytical Reference Standard in Method Development and Validation

CAS 325978-20-9 possesses a well-defined molecular identity (C17H15BrN2O3S, MW 407.28) and a predicted LogP of ~3.8 [1]. These properties make it suitable as a reference standard for developing and validating HPLC or LC-MS analytical methods, particularly in workflows where benzothiazole derivatives are screened. Its distinct bromine isotope pattern provides an unambiguous mass spectrometry signature for method calibration.

Negative Control for PHOSPHO1 Assays with Structurally Distinct Chemotype

If experimental validation confirms that CAS 325978-20-9 lacks activity against PHOSPHO1, its procurement would be valuable as a negative control compound. Due to its distinct benzothiazole amide scaffold, it could serve as a critical reagent to verify assay specificity when used alongside the benzoisothiazolone-based probe ML086 (PHOSPHO1 IC50 = 139 nM) [2], ensuring that observed effects are chemotype-dependent.

Quote Request

Request a Quote for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.